Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H20F3NO3/c1-16(2,3)24-15(23)21-8-7-13(14(22)10-21)11-5-4-6-12(9-11)17(18,19)20/h4-6,9,13H,7-8,10H2,1-3H3 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 343.34 g/mol. It is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate and related compounds have been extensively studied for their synthesis and molecular structures. For example, Moriguchi et al. (2014) synthesized a similar compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, through intramolecular lactonization and characterized it using 1H NMR spectroscopy and high-resolution mass spectrometry. The structure was further confirmed by single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Synthesis for Biologically Active Compounds
Various synthesis methods have been developed to produce this compound and its derivatives, which are key intermediates in many biologically active compounds. For instance, Kong et al. (2016) synthesized an important intermediate in crizotinib using tert-butyl 4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016). Additionally, Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to piperidine ring systems, highlighting its potential for further selective derivation (Meyers et al., 2009).
Anticorrosive Applications
This compound derivatives also show promise in industrial applications. Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl, demonstrating its effectiveness in protecting steel surfaces with an inhibition efficiency of 91.5% (Praveen et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c1-16(2,3)24-15(23)21-9-8-13(14(22)10-21)11-4-6-12(7-5-11)17(18,19)20/h4-7,13H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKZFRHLNRLHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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